![molecular formula C14H28ClNO B1451348 3-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride CAS No. 1185304-10-2](/img/structure/B1451348.png)
3-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride
Descripción general
Descripción
“3-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1185304-10-2 . It has a molecular weight of 261.84 and its molecular formula is C14H27NO•HCl . It is intended for research use only and not for diagnostic or therapeutic use .
Molecular Structure Analysis
The InChI code for “3-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride” is 1S/C14H27NO.ClH/c1-2-5-13(6-3-1)8-10-16-12-14-7-4-9-15-11-14;/h13-15H,1-12H2;1H . This code provides a specific description of the molecule’s structure. The SMILES representation is C1CCC(CC1)CCOCC2CCCNC2.Cl , which also gives an idea of the molecular structure.Aplicaciones Científicas De Investigación
Lurasidone's Pharmacodynamics and Therapeutic Applications
Lurasidone is a novel antipsychotic drug with a distinctive pharmacodynamic profile. It demonstrates efficacy and safety in treating psychotic and major affective disorders. Its short-term efficacy in schizophrenia and acute bipolar depression is supported by randomized, controlled trials. Lurasidone's regulatory approval for schizophrenia and its unusual efficacy in acute bipolar depression, despite inconsistent findings in trials adding it to lithium or valproate for bipolar disorder, highlights the therapeutic potential of piperidine derivatives in psychiatric conditions (Pompili et al., 2018).
Piperazine Derivatives in Drug Design
Piperazine, a six-membered nitrogen-containing heterocycle, plays a crucial role in the design of drugs across various therapeutic categories, including antipsychotics, antihistamines, antianginals, antidepressants, anticancer, antivirals, cardio protectors, anti-inflammatories, and imaging agents. The flexibility of the piperazine nucleus in drug design, demonstrated by its inclusion in a multitude of pharmacologically active compounds, suggests that derivatives of piperidine and piperazine could have broad applications in scientific research and drug development (Rathi et al., 2016).
Piperine's Bioactive and Therapeutic Potential
Piperine, the active principle of black pepper, exhibits a range of bioactive effects, including antimicrobial action and various physiological effects beneficial to human health, such as immunomodulatory, hepatoprotective, antioxidant, antimetastatic, antitumor activities, and enhancing the bioavailability of therapeutic drugs and phytochemicals. The therapeutic potential of piperine, including its safety as a food additive and its non-genotoxicity, underscores the importance of exploring natural compounds and their derivatives in scientific research for health-enhancing and therapeutic applications (Srinivasan, 2007).
Safety And Hazards
Propiedades
IUPAC Name |
3-(2-cyclohexylethoxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO.ClH/c1-2-5-13(6-3-1)8-10-16-12-14-7-4-9-15-11-14;/h13-15H,1-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIYEFZQHAXBSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



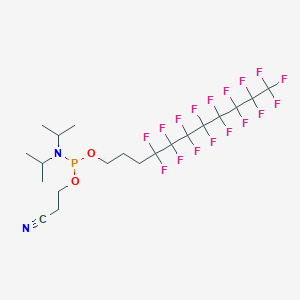
![1-{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B1451267.png)
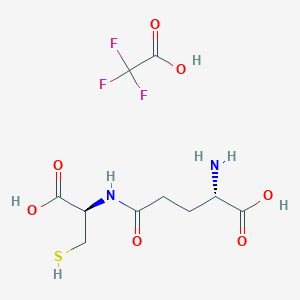
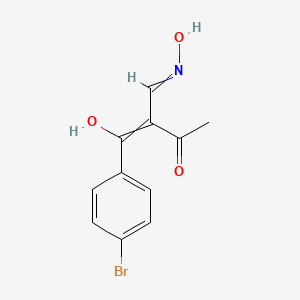

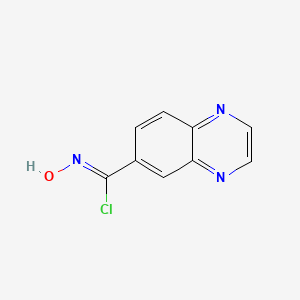
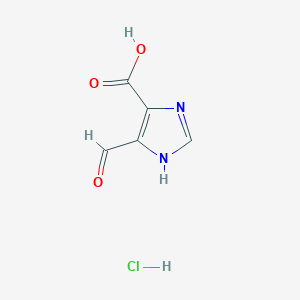
![6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1451278.png)
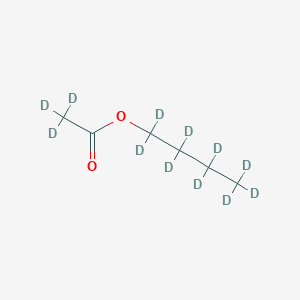
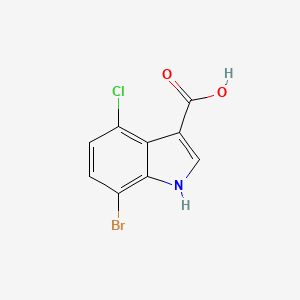
![4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine](/img/structure/B1451282.png)

![(4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1451285.png)
